

Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

[Get Quote](#)

CAS Number: 212688-52-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **Fmoc-9-aminononanoic acid**. It details its chemical properties, applications, and the experimental protocols for its use, particularly in the realm of peptide synthesis and the development of novel therapeutics.

Core Compound Data

Fmoc-9-aminononanoic acid is an α,ω -amino acid derivative widely utilized as a linker or spacer in peptide synthesis and bioconjugation. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The nine-carbon chain provides a flexible and hydrophobic spacer, which is crucial in applications such as the design of Proteolysis-Targeting Chimeras (PROTACs) and other targeted drug delivery systems.^{[1][2]}

Property	Value	Source
CAS Number	212688-52-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1] [2] [3]
Molecular Weight	395.5 g/mol (also reported as 395.6 g/mol)	[1] [2]
Purity	≥97% (HPLC)	[2] [4]
Appearance	White to off-white powder	[2]
Melting Point	124 - 128 °C	[2]
Storage Temperature	-20°C to 8°C	[1] [2]
IUPAC Name	9-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino}nonanoic acid	[4]
Synonyms	Fmoc-9-Anc-OH, N-(9-fluorenylmethyloxycarbonyl)-9-amino-nonanoic acid	[2] [3]

Applications in Research and Drug Development

The unique bifunctional nature of **Fmoc-9-aminononanoic acid**, possessing a protected amine and a free carboxylic acid separated by a long aliphatic chain, makes it a valuable building block in several advanced applications:

- **Peptide Synthesis:** It serves as a non-standard amino acid to introduce a long, flexible spacer within a peptide sequence. This can be critical for mimicking natural structures or for creating peptides with specific conformational properties.[\[2\]](#)
- **PROTACs:** The compound is used as a linker in the synthesis of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[\[6\]](#) The length and flexibility of the linker, in this case, the nonanoic acid chain, are critical for the efficacy of the PROTAC.[\[7\]](#)

- Bioconjugation: It facilitates the attachment of peptides to other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, which is essential for developing targeted drug delivery systems and diagnostic tools.[2]
- Biomaterials and Polymer Chemistry: Its properties are leveraged in the creation of peptide-based polymers and self-assembling structures for applications in drug delivery and tissue engineering.[2]

Experimental Protocols

The following are detailed methodologies for the incorporation of **Fmoc-9-aminononanoic acid** into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide incorporating **Fmoc-9-aminononanoic acid** as a linker.

Materials:

- Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- Fmoc-protected amino acids
- **Fmoc-9-aminononanoic acid**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)

- Washing solvents: Methanol (MeOH), DCM, DMF
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[\[8\]](#)
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[\[9\]](#)[\[10\]](#)
 - Wash the resin thoroughly with DMF (5-6 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (for standard amino acids):
 - In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Monitor the reaction completion using a qualitative method such as the Kaiser test.
 - Once the coupling is complete, drain the reaction solution and wash the resin as described in step 2.
- **Fmoc-9-aminononanoic Acid Coupling:**
 - Repeat the Fmoc deprotection (step 2) to expose the N-terminal amine of the growing peptide chain.

- In a separate vessel, dissolve **Fmoc-9-aminononanoic acid** (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated linker solution to the resin.
- Agitate the mixture for 2-4 hours. The longer coupling time is recommended due to the non-standard nature of the molecule.
- Monitor for reaction completion and wash the resin as described above.
- Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[\[11\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

- Crude peptide
- HPLC grade water
- HPLC grade acetonitrile (ACN)

- Trifluoroacetic acid (TFA)
- Reverse-phase C18 column

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Chromatography:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B.
 - Inject the peptide sample.
 - Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.
 - Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak of the desired peptide.
- Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

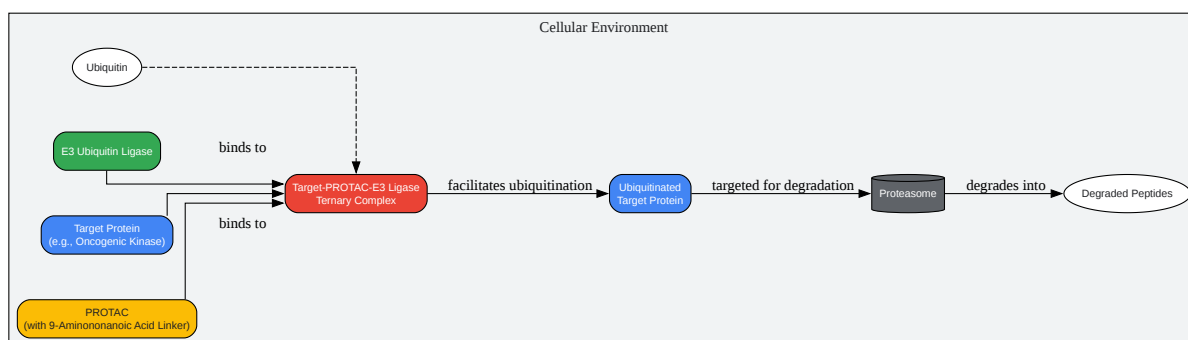
Procedure:

- Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

- Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Visualizations

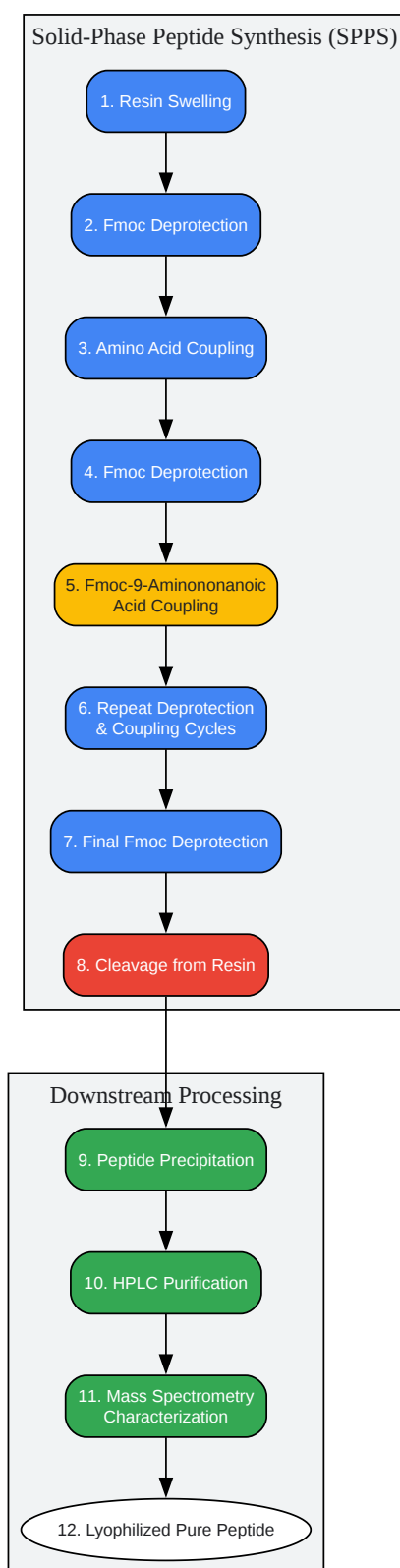
Logical Relationship: PROTAC Mechanism of Action



[Click to download full resolution via product page](#)

Caption: PROTACs utilize a linker, such as 9-aminononanoic acid, to form a ternary complex.

Experimental Workflow: Peptide Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing and purifying a peptide with a 9-aminononanoic acid linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-9-aminononanoic acid | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463676#fmoc-9-aminononanoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com